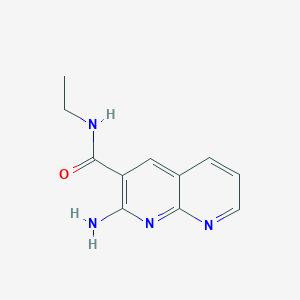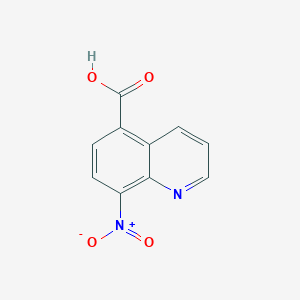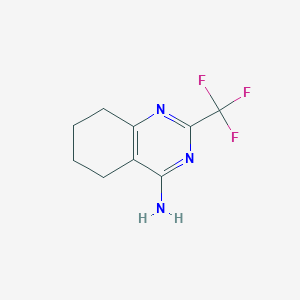
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring a quinazoline core with a trifluoromethyl group at the 2-position and an amine group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethylenediamine under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)quinazoline: Lacks the tetrahydro component, making it less flexible.
4-Aminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)-4-aminobenzimidazole: Similar structure but with a benzimidazole core instead of quinazoline.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to the combination of the trifluoromethyl group and the tetrahydroquinazoline core. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H10F3N3 |
|---|---|
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(13)15-8/h1-4H2,(H2,13,14,15) |
InChI-Schlüssel |
KMRUCLPZDKDELP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=NC(=N2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)
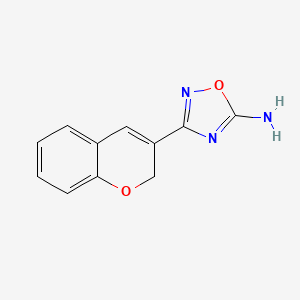
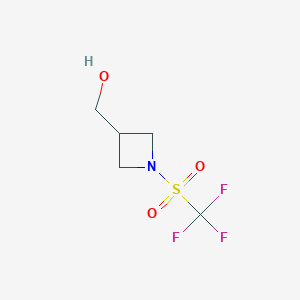


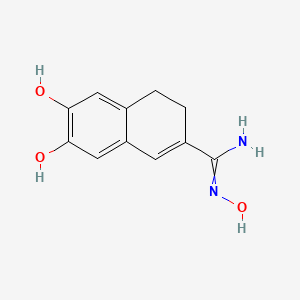
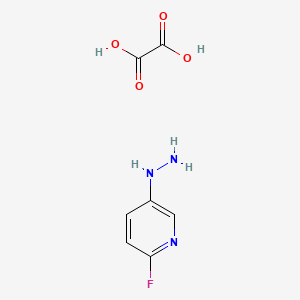
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)

![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)
